Cas no 5450-75-9 (4-methyl-N-(2-phenylethyl)benzenesulfonamide)
5450-75-9 structure
Product Name:4-methyl-N-(2-phenylethyl)benzenesulfonamide
N.o CAS:5450-75-9
MF:C15H17NO2S
MW:275.36598277092
CID:941641
PubChem ID:225587
Update Time:2025-04-19
4-methyl-N-(2-phenylethyl)benzenesulfonamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-methyl-N-(2-phenylethyl)benzenesulfonamide
- 4-methyl-N-(2-phenylethyl)-benzenesulfonamide
- 4-methyl-N-phenethyl benzenesulfonamide
- AC1L5E5A
- AC1Q6W7B
- N-(2-phenylethyl)-4-methylbenzenesulfonamide
- N-(2-phenylethyl)-p-toluenesulfonamide
- N-Phenethyl-p-toluenesulfonamide
- NSC15155
- Oprea1_408641
- ST042257
- SureCN625181
- HMS2374D14
- SR-01000411212-1
- MFCD00661687
- AKOS001594917
- 4-methyl-N-phenethylbenzenesulfonamide
- 4-Methyl-N-phenethyl-benzenesulfonamide
- MLS000530473-02
- HJIXJBGIPKKBSG-UHFFFAOYSA-N
- 4-Methyl-N-(2-phenylethyl)benzenesulfonamide #
- NSC-15155
- SCHEMBL625181
- N-Tosylphenethylamine
- CHEMBL1564681
- 5450-75-9
- STK003882
- HS-4378
- N-phenylethyl-p-toluenesulfonamide
- SR-01000411212
- SMR000135451
- 4-METHYL-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE
- MLS000530473
- DTXSID70280039
-
- Inchi: 1S/C15H17NO2S/c1-13-7-9-15(10-8-13)19(17,18)16-12-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
- Chave InChI: HJIXJBGIPKKBSG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NCCC1C=CC=CC=1)(=O)=O
Propriedades Computadas
- Massa Exacta: 275.09811
- Massa monoisotópica: 275.098
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 5
- Complexidade: 347
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 54.6A^2
- XLogP3: 3.2
Propriedades Experimentais
- Densidade: 1.179
- Ponto de ebulição: 432.4°C at 760 mmHg
- Ponto de Flash: 215.3°C
- Índice de Refracção: 1.58
- PSA: 46.17
- LogP: 3.98770
4-methyl-N-(2-phenylethyl)benzenesulfonamide Literatura Relacionada
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
5450-75-9 (4-methyl-N-(2-phenylethyl)benzenesulfonamide) Produtos relacionados
- 1576-37-0(BTS)
- 837-18-3(N-Benzylbenzenesulfonamide)
- 620986-48-3(4-Acetyl-N-propylbenzene-1-sulfonamide)
- 1907-65-9(N-butyl-4-methylbenzene-1-sulfonamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornecedores recomendados
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel